molecular formula C21H25NO3 B300174 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Número de catálogo B300174
Peso molecular: 339.4 g/mol
Clave InChI: MHXBXMOQIMDNLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promise in treating various B-cell malignancies.

Mecanismo De Acción

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including NF-κB and AKT, ultimately resulting in apoptosis of B-cells. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to inhibit macrophage-mediated phagocytosis and cytokine production, suggesting potential anti-inflammatory effects.
Biochemical and Physiological Effects
In preclinical studies, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis of B-cells and inhibit tumor growth in mouse models of CLL and NHL. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to be well-tolerated in animal studies, with no significant toxicity observed. In a phase 1 clinical trial, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide demonstrated promising results as a monotherapy in patients with relapsed or refractory CLL and NHL, with an overall response rate of 50%.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its specificity for BTK, which may reduce off-target effects and toxicity. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown efficacy in overcoming resistance to other BTK inhibitors, expanding its potential clinical applications. However, one limitation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its short half-life, which may require frequent dosing or formulation modifications.

Direcciones Futuras

For 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide include investigating its potential in combination with other targeted therapies or chemotherapy for B-cell malignancies. Additionally, further studies are needed to elucidate its potential anti-inflammatory effects and investigate its efficacy in autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the clinical utility of this class of drugs.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-propyl-1,3-benzodioxole-5-amine to obtain the desired benzamide. The final step involves the introduction of a tert-butyl group to the amide nitrogen, resulting in the formation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit BTK activity in both cell lines and primary cells, leading to apoptosis of B-cells. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been found to be effective in overcoming resistance to other BTK inhibitors.

Propiedades

Nombre del producto

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Fórmula molecular

C21H25NO3

Peso molecular

339.4 g/mol

Nombre IUPAC

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C21H25NO3/c1-5-6-15-11-18-19(25-13-24-18)12-17(15)22-20(23)14-7-9-16(10-8-14)21(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,22,23)

Clave InChI

MHXBXMOQIMDNLQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

SMILES canónico

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.